molecular formula C12H18N2O B13869397 2-(Piperidin-3-ylmethoxymethyl)pyridine

2-(Piperidin-3-ylmethoxymethyl)pyridine

Cat. No.: B13869397
M. Wt: 206.28 g/mol
InChI Key: OTBJIKFLWVWNSJ-UHFFFAOYSA-N
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Description

2-(Piperidin-3-ylmethoxymethyl)pyridine is a heterocyclic compound that features both a pyridine ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-ylmethoxymethyl)pyridine typically involves the reaction of a pyridine derivative with a piperidine derivative. One common method includes the nucleophilic substitution reaction where a halogenated pyridine reacts with a piperidine derivative in the presence of a base. The reaction conditions often involve solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-3-ylmethoxymethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Piperidin-3-ylmethoxymethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-ylmethoxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For instance, it may act as an inhibitor of certain kinases, which are crucial in cell signaling pathways .

Comparison with Similar Compounds

  • 2-(Piperidin-3-ylmethyl)pyridine
  • 2-(Piperidin-4-ylmethoxymethyl)pyridine
  • 2-(Piperidin-3-ylmethoxy)pyridine

Comparison: 2-(Piperidin-3-ylmethoxymethyl)pyridine is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(piperidin-3-ylmethoxymethyl)pyridine

InChI

InChI=1S/C12H18N2O/c1-2-7-14-12(5-1)10-15-9-11-4-3-6-13-8-11/h1-2,5,7,11,13H,3-4,6,8-10H2

InChI Key

OTBJIKFLWVWNSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)COCC2=CC=CC=N2

Origin of Product

United States

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